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molecular formula C6H2ClN3O2 B1592011 3-Chloro-5-nitropicolinonitrile CAS No. 488713-30-0

3-Chloro-5-nitropicolinonitrile

Cat. No. B1592011
M. Wt: 183.55 g/mol
InChI Key: ZPYPZNSCPXMRDZ-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of Compound 44C (0.35 g, 1.9 mmol) in 90% EtOH (10 mL) was added calcium chloride (0.06 g, 0.55 mmol), followed by iron powder (0.56 g, 10 mmol). The resulting mixture was stirred at rt overnight, then filtered through a pad of Celite®, the pad washed with EtOAc, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography using 10% Et2O/CH2Cl2 to give a light-brown solid (0.13 g, 43%). 1H NMR (CDCl3) 7.02 (br s, 2H), 7.28 (d, J=2.2 Hz, 1H), 8.16 (d, J=2.2 Hz, 1H); LC/MS m/z=154 [M+H]+.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step Two
Name
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:11]#[N:12])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Cl-].[Ca+2].[Cl-]>CCO.[Fe]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([C:11]#[N:12])=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])C#N
Name
Quantity
0.06 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
the pad washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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